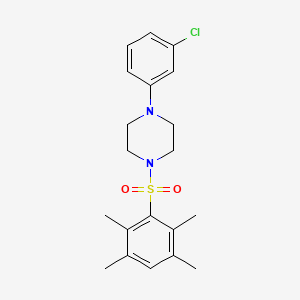

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine

描述

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

属性

IUPAC Name |

1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O2S/c1-14-12-15(2)17(4)20(16(14)3)26(24,25)23-10-8-22(9-11-23)19-7-5-6-18(21)13-19/h5-7,12-13H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLJFJGHYIJWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 2,3,5,6-tetramethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Solvent: Dichloromethane or chloroform

- Temperature: Room temperature to reflux

- Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

化学反应分析

Types of Reactions

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under appropriate conditions.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while oxidation or reduction could modify the functional groups present in the compound.

科学研究应用

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials or as a reagent in chemical processes.

作用机制

The mechanism of action of 1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

相似化合物的比较

Similar Compounds

1-(3-Chlorophenyl)piperazine: A simpler derivative without the sulfonyl group.

4-(2,3,5,6-Tetramethylbenzenesulfonyl)piperazine: Lacks the chlorophenyl group.

Other Piperazine Derivatives: Compounds with different substituents on the piperazine ring.

Uniqueness

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is unique due to the presence of both the chlorophenyl and tetramethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

生物活性

1-(3-Chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine is a compound that belongs to the piperazine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

- Molecular Formula : C21H25ClN2O2S

- CAS Number : [Not available in provided sources]

- Structural Features : The compound features a piperazine ring substituted with a chlorophenyl group and a sulfonyl group derived from tetramethylbenzene.

Antiviral Activity

Recent studies have highlighted the potential of piperazine derivatives as antiviral agents. For example, compounds with similar structures have shown activity against SARS-CoV-2. Specifically, derivatives that include piperazine scaffolds have been reported to exhibit potent inhibition of viral proteases, which are crucial for viral replication .

Anticancer Properties

Piperazine-based compounds have also been investigated for their anticancer properties. A related study demonstrated that piperazine-linked naphthalimide derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved DNA intercalation and inhibition of topoisomerase II . The compound may share similar mechanisms due to its structural characteristics.

Study 1: Antiviral Screening

A recent study utilized miniaturized click chemistry to identify non-peptide-derived inhibitors of viral proteases. Compounds resembling this compound were screened, revealing promising antiviral activities with IC50 values in the low micromolar range .

Study 2: Cytotoxicity Assessment

In vitro tests on piperazine derivatives indicated varying degrees of cytotoxic effects against cancer cell lines (e.g., breast cancer 4T1 cells). The most potent derivative in the study achieved less than 80% viability at concentrations as low as 0.7 μM . This suggests that the compound could be a candidate for further development in cancer therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Viral Proteases : Similar compounds have been shown to bind to viral proteases, inhibiting their function and thus preventing viral replication.

- DNA Intercalation : Piperazine derivatives can intercalate into DNA strands, disrupting replication and transcription processes in cancer cells.

- Cell Membrane Interaction : The presence of bulky substituents may enhance membrane permeability, facilitating cellular uptake and subsequent biological effects.

Data Table: Summary of Biological Activities

常见问题

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing 1-(3-chlorophenyl)-4-(2,3,5,6-tetramethylbenzenesulfonyl)piperazine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 1-(3-chlorophenyl)piperazine and 2,3,5,6-tetramethylbenzenesulfonyl chloride. Key steps include:

- Temperature Control : Maintain 0–10°C during reagent addition to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Microwave-Assisted Synthesis : For improved yield (up to 88%) and reduced reaction time (40 seconds vs. 7 hours), use acetonitrile as a solvent under microwave irradiation .

- Purification : Employ normal-phase chromatography (10% methanol/0.1% ammonium) to isolate the product .

Basic: How can researchers confirm structural integrity and purity of the compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy : Analyze - and -NMR to verify substituent positions on the piperazine and benzene rings .

- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) to distinguish from analogs like 1-(4-chlorophenyl)piperazine .

- X-ray Crystallography : Resolve steric effects from the tetramethylbenzenesulfonyl group and assess conformational stability .

Advanced: How to resolve contradictions in reported serotonin receptor binding affinities for this compound?

Methodological Answer:

Discrepancies in 5-HT receptor data (e.g., 5-HT vs. 5-HT) may arise from:

- Assay Conditions : Compare radioligand binding studies using different cell lines (e.g., HEK-293 vs. CHO) and buffer pH levels .

- Metabolite Interference : Analyze metabolic stability via liver microsome assays; hydroxylated metabolites (e.g., hydroxy-mCPP) may retain activity .

- Computational Docking : Perform molecular dynamics simulations to evaluate interactions with receptor subtypes (e.g., 5-HT transmembrane domains) .

Advanced: What methodologies are recommended for detecting and differentiating this compound from its metabolic precursors in biological samples?

Methodological Answer:

- GC-MS Protocol :

- Hydrolysis : Treat urine with β-glucuronidase to release conjugated metabolites .

- Derivatization : Use microwave-assisted acetylation to stabilize hydroxylated metabolites (e.g., hydroxy-mCPP) .

- Detection : Monitor for unique fragments (e.g., m/z 154 for 3-chloroaniline) and distinguish from trazodone-derived metabolites (e.g., m/z 198 for nefazodone) .

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in mobile phase for enhanced resolution of sulfonylated analogs .

Advanced: How to design derivatives with improved selectivity for dopamine D3_33 receptors?

Methodological Answer:

- Structural Modifications :

- Introduce a propanol chain at the piperazine N-4 position to enhance D affinity (see 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol analogs) .

- Replace the tetramethylbenzenesulfonyl group with ethylsulfonyl to reduce off-target 5-HT activity .

- Screening Workflow :

Advanced: What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH and monitor degradation via HPLC:

- Protect Light-Sensitive Groups : Use amber vials to prevent sulfonyl group photolysis .

- Antioxidants : Add 0.01% BHT to ethanol solutions to inhibit radical formation .

- Degradation Pathway Analysis : Identify primary degradation products (e.g., 3-chlorophenylpiperazine) using LC-QTOF and propose stabilization via buffered formulations (pH 6–7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。